Trofosfamide

Pharmacokinetics Prodrug Activation Oxazaphosphorine Metabolism

Trofosfamide is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity, structurally and mechanistically related to cyclophosphamide and ifosfamide. Following oral administration, it undergoes hepatic cytochrome P450 (CYP)-mediated biotransformation, primarily by CYP3A4, to form cytotoxic alkylating metabolites.

Molecular Formula C9H18Cl3N2O2P
Molecular Weight 323.6 g/mol
CAS No. 72282-84-9
Cat. No. B10784360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrofosfamide
CAS72282-84-9
Molecular FormulaC9H18Cl3N2O2P
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
InChIInChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
InChIKeyUMKFEPPTGMDVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trofosfamide (CAS 72282-84-9): Alkylating Prodrug with Distinct Metabolic Activation for Oncology Research


Trofosfamide is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity, structurally and mechanistically related to cyclophosphamide and ifosfamide [1]. Following oral administration, it undergoes hepatic cytochrome P450 (CYP)-mediated biotransformation, primarily by CYP3A4, to form cytotoxic alkylating metabolites [2]. Its principal active species, isophosphoramide mustard, forms DNA-DNA cross-links that inhibit DNA, RNA, and protein synthesis, ultimately inducing tumor cell apoptosis [3]. Clinically, trofosfamide has been investigated in adult and pediatric oncology, particularly in soft-tissue sarcoma and non-Hodgkin lymphoma, and is typically administered as continuous oral therapy [4].

Trofosfamide Procurement: Why Ifosfamide or Cyclophosphamide Cannot Serve as Direct Substitutes


While trofosfamide, ifosfamide, and cyclophosphamide share the oxazaphosphorine scaffold and ultimately yield DNA-alkylating nitrogen mustards, their distinct metabolic fates and activation pathways preclude simple interchange [1]. Trofosfamide undergoes a unique, predominant direct 4-hydroxylation to active 4-OH metabolites that bypasses the ifosfamide intermediate to a significant extent, a pathway not observed with ifosfamide or cyclophosphamide [2]. Additionally, trofosfamide's metabolic conversion to ifosfamide yields only approximately 32% bioavailability of the latter upon oral administration [3]. Consequently, substituting ifosfamide for trofosfamide in an oral regimen would result in profoundly different systemic exposure to active alkylating species and an altered toxicity profile, rendering cross-class substitution pharmacokinetically invalid without rigorous bridging studies.

Trofosfamide Evidence-Based Differentiators: Quantitative Comparative Data for Informed Selection


Direct 4-Hydroxylation: Trofosfamide Generates Higher Active Metabolite Exposure Than Equimolar Ifosfamide

In a clinical pharmacokinetic study of 12 patients receiving 450 mg oral trofosfamide daily for 7 days, trofosfamide exhibited a distinct metabolic pathway not shared by its congeners. The peak plasma concentration (Cmax) of 4-hydroxy (4-OH) metabolites was 9.5 times higher, and the area under the concentration-time curve (AUC) was 4.3 times higher, compared to an equimolar dose of ifosfamide [1]. This demonstrates that trofosfamide undergoes significant direct 4-hydroxylation to active alkylating species, independent of its conversion to ifosfamide.

Pharmacokinetics Prodrug Activation Oxazaphosphorine Metabolism

CYP3A4-Dominant Metabolism: Trofosfamide Activation Pathway Differs from Ifosfamide and Cyclophosphamide

Using human liver microsomes and recombinant CYP isoforms, trofosfamide's 4-hydroxylation and N-dechloroethylation were preferentially catalyzed by CYP3A4. CYP3A4 content in human liver microsomes correlated significantly with both pathways, and ketoconazole, a selective CYP3A4 inhibitor, suppressed microsomal trofosfamide 4-hydroxylation and N-dechloroethylation with an IC50 <1 µM for both reactions [1]. This CYP3A4 dominance contrasts with cyclophosphamide, which is primarily activated by CYP2B6 and CYP2C9, and ifosfamide, which involves both CYP3A4 and CYP2B6 [2].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Oral Trofosfamide vs. Doxorubicin in Elderly Sarcoma Patients: Comparable 6-Month PFR with Significantly Lower SAE Rate

In a randomized phase II trial (NCT00204568) of 120 elderly patients (median age 70 years, range 60-89) with untreated metastatic soft-tissue sarcoma, oral trofosfamide achieved a 6-month progression-free rate (PFR) of 27.6% (95% CI 18.0-39.1) compared to 35.9% (95% CI 21.2-52.8) for doxorubicin [1]. Median progression-free survival was 4.3 months (trofosfamide) vs. 2.8 months (doxorubicin). Notably, serious adverse events (SAEs) occurred in 30.3% of trofosfamide patients versus 59% of doxorubicin patients (p = 0.005), with doxorubicin causing significantly more leukocytopenia, neutropenia, and mucositis [1].

Soft Tissue Sarcoma Geriatric Oncology Randomized Controlled Trial

Metabolite Conversion Ratios: Trofosfamide Generates 13× Higher Ifosfamide AUC and 18× Higher Ifosfamide AUC than Cyclophosphamide

In a pharmacokinetic analysis of 15 patients receiving oral trofosfamide (150 or 250 mg/m²), ifosfamide was identified as the predominant stable metabolite, with an AUC(Trofosfamide):AUC(Ifosfamide) ratio of 1:13. Cyclophosphamide was formed in substantially smaller quantities, with an AUC(Ifosfamide):AUC(Cyclophosphamide) ratio of 18:1 [1]. This quantitative metabolite profile confirms that trofosfamide's in vivo conversion favors the ifosfamide pathway over the cyclophosphamide pathway by approximately 234-fold on an AUC basis.

Pharmacokinetics Prodrug Metabolism Bioanalysis

Trofosfamide Application Scenarios: Where Quantitative Differentiation Drives Research Value


Oral Metronomic Chemotherapy Protocols in Soft-Tissue Sarcoma Models

Based on the evidence that trofosfamide achieves a 6-month PFR of 27.6% with a significantly lower SAE rate (30.3% vs. 59%, p=0.005) compared to doxorubicin in elderly sarcoma patients [1], this compound is optimally deployed in research settings evaluating continuous, low-dose oral alkylating regimens for soft-tissue sarcoma. The favorable safety profile supports its use in preclinical and clinical studies focused on geriatric oncology or patients with comorbidities where anthracycline toxicity is a limiting factor.

Pharmacokinetic Studies of Prodrug Activation Pathways and CYP3A4-Mediated Metabolism

The demonstration that trofosfamide undergoes direct 4-hydroxylation, generating 9.5× higher Cmax and 4.3× higher AUC of active 4-OH metabolites compared to equimolar ifosfamide [1], positions this compound as a unique probe for investigating prodrug activation kinetics. Its dominant dependence on CYP3A4, confirmed by ketoconazole inhibition (IC50 <1 µM) [2], makes it a valuable tool compound for studying CYP3A4-mediated drug metabolism, drug-drug interaction (DDI) liability, and inter-individual pharmacokinetic variability in hepatic enzyme activity.

Comparative Oxazaphosphorine Pharmacology and Metabolite Profiling

The distinct metabolite profile of trofosfamide—characterized by an AUC(Trofosfamide):AUC(Ifosfamide) ratio of 1:13 and AUC(Ifosfamide):AUC(Cyclophosphamide) ratio of 18:1 [1]—supports its application in comparative pharmacology studies that require a nuanced understanding of oxazaphosphorine class differences. Researchers investigating structure-activity relationships, metabolite contribution to efficacy/toxicity, or the development of next-generation prodrugs with altered metabolic fate will find trofosfamide a critical reference standard.

Preclinical Development of Alkylating Agents with Reduced Toxicity Burden

The randomized phase II evidence demonstrating a 28.7 percentage point reduction in SAEs (p=0.005) for trofosfamide versus doxorubicin, alongside comparable disease control rates [1], positions trofosfamide as a benchmark for preclinical efficacy-toxicity optimization studies. Research programs aiming to develop novel alkylating agents or combination regimens with improved therapeutic indices can use trofosfamide's quantitative safety data as a comparator for non-inferiority or superiority assessments in relevant sarcoma models.

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